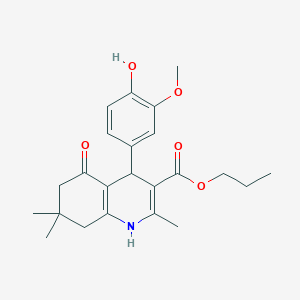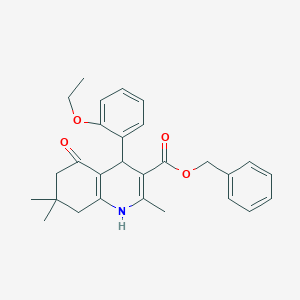![molecular formula C19H26N2O2S B11703325 N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11703325.png)
N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(1E)-1-(アダマンタン-1-イル)エチリデン]-4-メチルベンゼン-1-スルホンヒドラジドは、アダマンタン部分、スルホンヒドラジド基、メチルベンゼン環を特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
N'-[(1E)-1-(アダマンタン-1-イル)エチリデン]-4-メチルベンゼン-1-スルホンヒドラジドの合成は、通常、アダマンタン-1-イルケトンと4-メチルベンゼンスルホンヒドラジドを酸性または塩基性条件下で反応させることから始まります。この反応は、中間体であるヒドラゾンの生成を経て進行し、その後、縮合反応によって最終生成物に変換されます。
-
ステップ 1: ヒドラゾンの生成
- 反応物: アダマンタン-1-イルケトン、4-メチルベンゼンスルホンヒドラジド
- 条件: 酸性または塩基性媒体
- 中間体: ヒドラゾン
-
ステップ 2: 縮合反応
- 条件: 高温
- 生成物: N'-[(1E)-1-(アダマンタン-1-イル)エチリデン]-4-メチルベンゼン-1-スルホンヒドラジド
工業生産方法
この化合物の工業生産は、同様の合成ルートを用いる場合がありますが、より大規模に行われ、連続式反応器を用いて効率的な混合と反応制御が実現されます。触媒の使用と最適化された反応条件は、収率と純度を向上させることができます。
化学反応の分析
反応の種類
N'-[(1E)-1-(アダマンタン-1-イル)エチリデン]-4-メチルベンゼン-1-スルホンヒドラジドは、さまざまな化学反応を起こすことができます。以下はその例です。
酸化: この化合物は、酸化されてスルホン誘導体を生成することができます。
還元: 還元反応により、スルホンヒドラジド基をアミン誘導体に変換することができます。
置換: ベンゼン環上のメチル基は、求電子置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
置換: 触媒の存在下でハロゲンやニトロ基などの求電子剤。
主な生成物
酸化: スルホン誘導体
還元: アミン誘導体
置換: 官能基化ベンゼン誘導体
科学研究への応用
N'-[(1E)-1-(アダマンタン-1-イル)エチリデン]-4-メチルベンゼン-1-スルホンヒドラジドは、いくつかの科学研究で応用されています。
医薬品化学: この化合物のユニークな構造は、特に抗ウイルス剤または抗癌剤としての創薬における潜在的な候補となります。
材料科学: アダマンタン部分は剛性と熱安定性を提供するため、高度な材料の開発に役立ちます。
生物学的研究: この化合物は、酵素相互作用やタンパク質結合を研究するためのプローブとして使用できます。
工業用途: ポリマーやその他の高性能材料の合成に使用できます。
科学的研究の応用
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its adamantane moiety provides rigidity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It can be utilized in the synthesis of polymers and other high-performance materials.
作用機序
N'-[(1E)-1-(アダマンタン-1-イル)エチリデン]-4-メチルベンゼン-1-スルホンヒドラジドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。アダマンタン部分は、化合物の細胞膜への透過性を高め、スルホンヒドラジド基は、標的タンパク質と水素結合を形成して、生体経路の阻害または活性化につながります。
類似化合物の比較
類似化合物
N-(アダマンタン-1-イル)アミド: これらの化合物は、アダマンタン部分を共有していますが、官能基が異なります。
アダマンタン-1-イルケトン: 構造は似ていますが、スルホンヒドラジド基がありません。
スルホンヒドラジド: コア構造が異なる、類似の官能基を持つ化合物。
独自性
N'-[(1E)-1-(アダマンタン-1-イル)エチリデン]-4-メチルベンゼン-1-スルホンヒドラジドは、アダマンタン部分とスルホンヒドラジド基の組み合わせにより、独自の化学的および生物学的特性を備えているため、独特です。この組み合わせは、医薬品化学や材料科学におけるさまざまな用途の可能性を高めます。
類似化合物との比較
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety but differ in their functional groups.
Adamantan-1-yl ketones: Similar in structure but lack the sulfonohydrazide group.
Sulfonohydrazides: Compounds with similar functional groups but different core structures.
Uniqueness
N’-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its combination of the adamantane moiety and the sulfonohydrazide group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
特性
分子式 |
C19H26N2O2S |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
N-[(Z)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O2S/c1-13-3-5-18(6-4-13)24(22,23)21-20-14(2)19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,21H,7-12H2,1-2H3/b20-14- |
InChIキー |
ZRSKZWIXAGMHOK-ZHZULCJRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



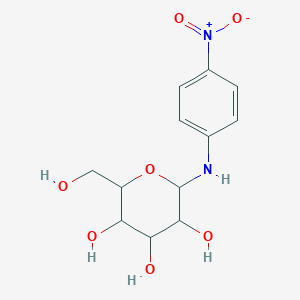
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)

![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
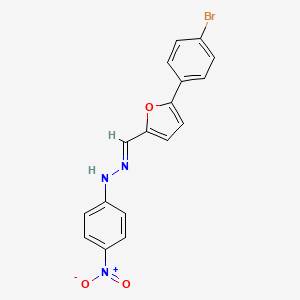
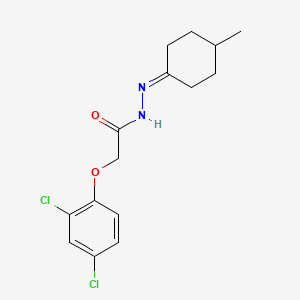
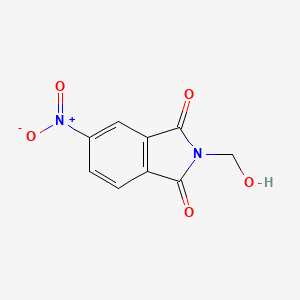
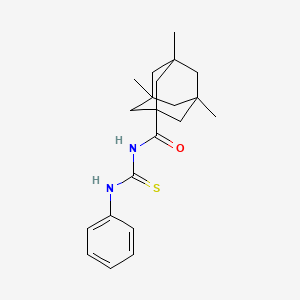
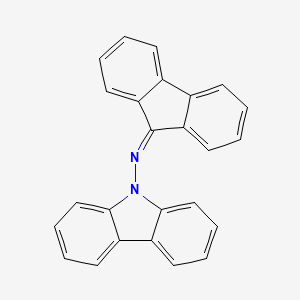
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)

